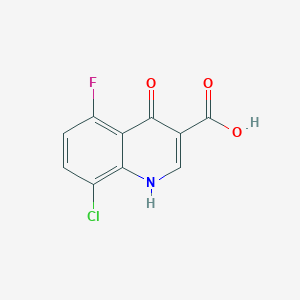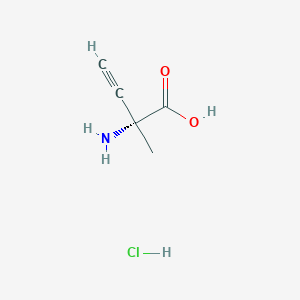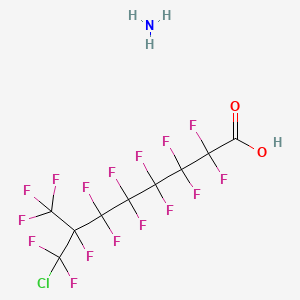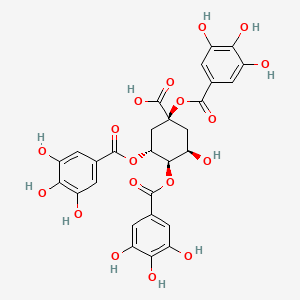
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrrolone core, which is a versatile scaffold in organic synthesis and drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolone core, followed by the introduction of the acetyl, cyclohexyl, and fluorophenyl groups. Common reagents and catalysts used in these reactions include:
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Cyclohexylation: Cyclohexyl bromide or cyclohexyl chloride with a suitable base.
Fluorophenylation: 4-Fluorobenzene derivatives using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
化学反应分析
Types of Reactions
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of the carbonyl group to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: Halogenation or nitration of the aromatic ring using halogenating agents or nitrating mixtures.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Substitution Reagents: Br2, Cl2, HNO3.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Pathway Involvement: Affecting metabolic or signaling pathways to exert its biological effects.
相似化合物的比较
Similar Compounds
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-chlorophenyl)-1,5-dihydro-3-hydroxy-: Similar structure with a chlorine atom instead of fluorine.
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-methylphenyl)-1,5-dihydro-3-hydroxy-: Similar structure with a methyl group instead of fluorine.
Uniqueness
The uniqueness of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C18H20FNO3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
(2R)-3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H20FNO3/c1-11(21)15-16(12-5-3-2-4-6-12)20(18(23)17(15)22)14-9-7-13(19)8-10-14/h7-10,12,16,22H,2-6H2,1H3/t16-/m1/s1 |
InChI 键 |
OCLLHHQIVFPUEC-MRXNPFEDSA-N |
手性 SMILES |
CC(=O)C1=C(C(=O)N([C@@H]1C2CCCCC2)C3=CC=C(C=C3)F)O |
规范 SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=C(C=C3)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12838052.png)


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)

![2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B12838080.png)


![Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12838095.png)



